
6-Bromoindoline
Overview
Description
6-Bromoindoline is a heterocyclic organic compound with the molecular formula C8H8BrN. It is a derivative of indoline, where a bromine atom is substituted at the 6th position of the indoline ring.
Mechanism of Action
Mode of Action
It is known to be an indole derivative and undergoes palladium-catalyzed reactions .
Biochemical Pathways
It is known that 6-Bromoindoline can be used to synthesize various compounds, including 6-alkylthioindole, 3-acetoxy-6-bromoindole, 6,6′-dibromoindigo (Tyrian purple), 6-acylindoles, and tert-butyl 6-bromoindole-1-carboxylate . .
Pharmacokinetics
It is suggested that this compound has high gastrointestinal absorption and is a cytochrome p450 1a2 inhibitor
Biochemical Analysis
Biochemical Properties
6-Bromoindoline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as glycogen metabolism and cell signaling . The interaction between this compound and GSK-3β results in the inhibition of the enzyme’s activity, which can influence downstream signaling pathways. Additionally, this compound has been shown to interact with proteins involved in the proteostasis network, such as molecular chaperones and components of the ubiquitin-proteasome system . These interactions help maintain protein homeostasis within cells.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate antioxidant and proteostatic modules, leading to enhanced stress resistance and reduced oxidative damage in cells . This compound also affects the insulin/insulin-like growth factor-1 (IGF-1) signaling pathway, which plays a crucial role in regulating cell growth and metabolism . By modulating these pathways, this compound can impact cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. One of the primary targets of this compound is GSK-3β, where it acts as an inhibitor . This inhibition leads to the activation of downstream signaling pathways, such as the nuclear factor erythroid 2-related factor (Nrf-2) pathway, which enhances the expression of antioxidant genes . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular homeostasis, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro and in vivo studies have demonstrated that long-term exposure to this compound can lead to sustained activation of antioxidant and proteostatic pathways, resulting in improved cellular function and stress resistance . Prolonged exposure may also lead to potential degradation of the compound, which could affect its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance stress resistance and reduce oxidative damage without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, such as increased oxidative stress and cellular damage . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of indole derivatives . It interacts with enzymes such as cytochrome P450, which plays a crucial role in the oxidative metabolism of various compounds . These interactions can influence the metabolic flux and levels of metabolites within cells, affecting overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The distribution of this compound within cells is influenced by factors such as its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is known to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromoindoline can be synthesized through several methods. One common approach involves the bromination of indoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For instance, a Friedel-Crafts reaction followed by amidation, reduction, and tert-butyloxycarbonyl protective reactions can be employed to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indoline ring can be oxidized to form indole derivatives or reduced to form more saturated compounds.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, can be used to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases
Major Products:
Scientific Research Applications
6-Bromoindoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Comparison: 6-Bromoindoline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to other bromoindole derivatives, this compound may exhibit different chemical and biological properties, making it suitable for specific applications where other derivatives may not be as effective .
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSYZAHZABCWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518084 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63839-24-7 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 6-position in indoline chemistry, and why is the synthesis of 6-bromoindoline important?
A: The 6-position in indoline is particularly important for its reactivity and influence on the overall molecule's properties. Specifically, 6-methoxyindoles and indolines are considered valuable building blocks for various pharmaceutical and material science applications. [] The ability to selectively introduce a bromine atom at the 6-position allows for further functionalization via nucleophilic substitution reactions. This is highlighted in research where this compound was successfully converted to 6-methoxyindolines and indoles. [] This selective bromination method offers a controlled approach to synthesizing a range of 6-substituted indoline derivatives, which are highly sought after for their potential biological activities and material properties.
Q2: Can you describe the process of synthesizing this compound as outlined in the research?
A: The research focuses on achieving regioselective bromination at the 6-position of the indoline molecule. [] One successful method involves treating indolines with bromine in a sulfuric acid medium, using silver sulfate as a catalyst. [] Another method utilizes bromine in a superacid environment to achieve the desired regioselectivity. [] Both approaches demonstrate the importance of carefully chosen reaction conditions to favor bromination specifically at the 6-position, paving the way for further derivatization and exploration of this compound's potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




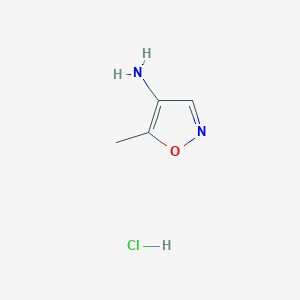
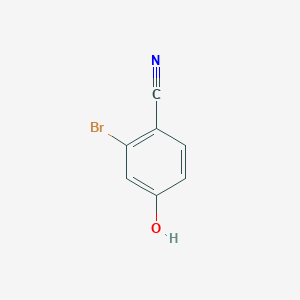
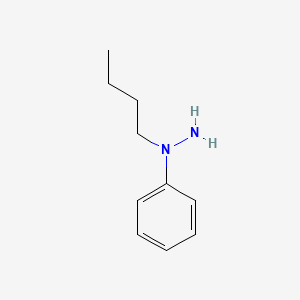
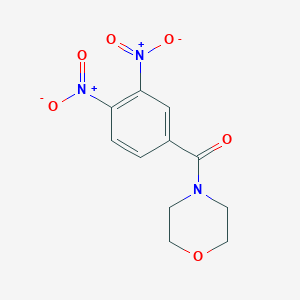
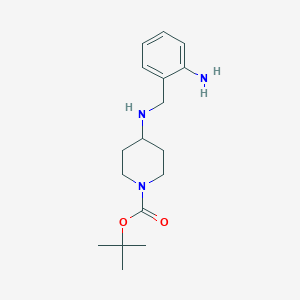




![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)
